Methyl 1,3-benzodioxole-2-carboxylate
Overview
Description
Methyl 1,3-benzodioxole-2-carboxylate, also known as methyl piperonylate, is an organic compound with the molecular formula C₉H₈O₄. It is a derivative of 1,3-benzodioxole, a heterocyclic compound containing a methylenedioxy functional group. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1,3-benzodioxole-2-carboxylate can be synthesized through the esterification of 1,3-benzodioxole-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,3-benzodioxole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,3-benzodioxole-2-carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol, 1,3-benzodioxole-2-methanol, using reducing agents such as lithium aluminum hydride.
Substitution: The methylenedioxy group can undergo nucleophilic substitution reactions, where nucleophiles replace one of the oxygen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Toluene, dichloromethane, ethanol.
Major Products Formed
Oxidation: 1,3-Benzodioxole-2-carboxylic acid.
Reduction: 1,3-Benzodioxole-2-methanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1,3-benzodioxole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 1,3-benzodioxole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor or receptor agonist, modulating various biochemical processes. The methylenedioxy group is known to interact with cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid, methyl ester: Similar structure but different position of the carboxylate group.
1,3-Benzodioxole-4-carboxylic acid, methyl ester: Another positional isomer with distinct chemical properties.
Methyl 3,4-methylenedioxybenzoate: A related compound with a methylenedioxy group and ester functionality.
Uniqueness
Methyl 1,3-benzodioxole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 1,3-benzodioxole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-11-8(10)9-12-6-4-2-3-5-7(6)13-9/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQQTKETXOUEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1OC2=CC=CC=C2O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342037 | |
Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57984-85-7 | |
Record name | Methyl 1,3-benzodioxole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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